N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Description
N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Antimicrobial Activity
Efficient Synthesis Methods
Researchers have developed microwave-assisted synthesis techniques for compounds related to the chemical structure of interest, emphasizing the importance of controlled parameters for environmental safety and the potential of some products to exhibit in vitro antiproliferative effects (Loidreau et al., 2013).
Antimicrobial Applications
Novel derivatives have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting potential applications in addressing microbial resistance. Specifically, certain compounds demonstrated potent activity with minimal inhibitory concentrations (MICs) indicating their efficacy (Kumari et al., 2017).
Anticancer and Antitumor Activities
In Vitro Cytotoxic Activity
Some derivatives exhibit anticancer properties, with studies revealing compounds that inhibit cancer cell growth at low concentrations, highlighting their potential as therapeutic agents against various cancer cell lines (Al-Sanea et al., 2020).
Kinase Inhibition for Cancer Therapy
The development of dual inhibitors of CLK1 and DYRK1A kinases through the synthesis of novel compounds offers promising avenues for cancer treatment, showcasing the therapeutic potential of specific structural analogues (Loidreau et al., 2013).
Herbicidal and Antioxidant Applications
Herbicidal Activity
Certain compounds with the pyrimidine and 1,3,4-thiadiazole rings demonstrate selective herbicidal activity, presenting a new approach to agricultural chemicals that target specific weeds without affecting the crops (Liu & Shi, 2014).
Properties
IUPAC Name |
N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-10-3-4-12-13(9-10)26-18-16(12)17(25)21-14(22-18)5-6-15(24)20-8-7-19-11(2)23/h10H,3-9H2,1-2H3,(H,19,23)(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHKGQVIXHFRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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